Product packaging for 4-bromo-N-(furan-2-ylmethyl)benzamide(Cat. No.:CAS No. 312587-75-0)

4-bromo-N-(furan-2-ylmethyl)benzamide

Cat. No.: B1331039
CAS No.: 312587-75-0
M. Wt: 280.12 g/mol
InChI Key: BFFZHBHYXIHNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-N-(furan-2-ylmethyl)benzamide (CAS 312587-75-0) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C12H10BrNO2 and a molecular weight of 280.12, this benzamide derivative is characterized by its furan-2-ylmethyl and bromophenyl groups . This compound serves as a versatile synthetic intermediate in medicinal chemistry. It has been utilized as a key precursor in the multi-step synthesis of complex heterocyclic systems, such as triazoloquinazolinone derivatives, which are of significant interest for their broad range of potential biological activities . Research into similar furan-containing benzamide compounds has also explored their anti-bacterial properties, particularly against drug-resistant bacterial strains, highlighting the relevance of this structural motif in developing new therapeutic agents . As a building block, its structure allows for further functionalization, primarily through cross-coupling reactions at the bromo site, enabling researchers to create diverse libraries of compounds for biological screening . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO2 B1331039 4-bromo-N-(furan-2-ylmethyl)benzamide CAS No. 312587-75-0

Properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFZHBHYXIHNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350159
Record name 4-Bromo-N-[(furan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312587-75-0
Record name 4-Bromo-N-(2-furanylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312587-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-[(furan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo N Furan 2 Ylmethyl Benzamide and Structural Analogues

Classical Amide Bond Formation Strategies for Benzamide (B126) Derivatives

The cornerstone of synthesizing 4-bromo-N-(furan-2-ylmethyl)benzamide lies in the formation of the amide linkage between a benzoic acid derivative and furan-2-ylmethylamine. Classical approaches to this transformation are well-documented and widely employed in organic synthesis.

A traditional and highly effective method for forming the amide bond is the reaction of an amine with a benzoyl halide, a classic example of the Schotten-Baumann reaction. unicatt.itresearchgate.netnih.gov This reaction involves the nucleophilic acyl substitution of a primary or secondary amine on an acyl halide. In the context of synthesizing this compound, this would involve the reaction of furan-2-ylmethylamine with 4-bromobenzoyl chloride.

The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct, which in turn drives the reaction towards the formation of the amide product. researchgate.net The use of a biphasic solvent system, consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether, is a common practice under Schotten-Baumann conditions. nih.govfrontiersin.org The base resides in the aqueous phase to neutralize the generated acid, while the reactants and the product remain in the organic phase.

A representative reaction scheme is as follows:

4-bromobenzoyl chloride + furan-2-ylmethylamine → this compound + HCl

The following table summarizes typical conditions and outcomes for the synthesis of N-substituted benzamides using benzoyl halides.

AmineAcyl ChlorideBaseSolventYield (%)Reference
4-bromoanilinefuran-2-carbonyl chlorideTriethylamineDichloromethane94 researchgate.net
BenzylamineAcetyl chlorideAqueous NaOHDichloromethane/WaterNot specified frontiersin.org

This table is generated based on analogous reactions described in the literature.

Direct coupling of a carboxylic acid with an amine represents a more atom-economical approach to amide bond formation, circumventing the need to prepare the acyl halide. This method relies on the use of coupling reagents to activate the carboxylic acid. For the synthesis of this compound, this would involve the direct reaction of 4-bromobenzoic acid with furan-2-ylmethylamine in the presence of a suitable coupling agent.

A variety of coupling reagents are available, with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being among the most common. nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are used to suppress side reactions and minimize racemization in the case of chiral substrates. nih.gov

More modern coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and uronium/aminium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). nih.gov

The following table provides examples of direct coupling reactions for the synthesis of N-substituted benzamides.

This table is generated based on analogous reactions described in the literature.

Bromination Reactions within Substituted Benzamide Frameworks

An alternative synthetic strategy involves the formation of the N-(furan-2-ylmethyl)benzamide core first, followed by the introduction of the bromine atom onto the benzoyl ring. This approach requires a regioselective bromination method.

Electrophilic aromatic substitution is the primary method for introducing a bromine atom onto an aromatic ring. The amide group is an ortho-, para-directing group, meaning that in the absence of other directing groups, bromination would be expected to occur at the positions ortho and para to the amide. However, the directing effect of substituents already present on the benzoyl ring will determine the final position of bromination. For the synthesis of this compound, one would start with N-(furan-2-ylmethyl)benzamide and introduce the bromine at the para position.

Common brominating agents for electrophilic aromatic substitution include molecular bromine (Br₂) and N-bromosuccinimide (NBS). mdpi.comnih.gov The choice of reagent and reaction conditions can significantly influence the regioselectivity of the reaction.

The regioselectivity of the bromination of N-(furan-2-ylmethyl)benzamide is primarily governed by the electronic properties of the benzamide group. As an activating, ortho-, para-director, it will direct the incoming electrophile (bromonium ion or its equivalent) to the ortho and para positions. Steric hindrance from the N-substituent may influence the ortho-to-para product ratio.

To achieve high para-selectivity, specific reaction conditions can be employed. The use of NBS in solvents like acetonitrile (B52724) has been shown to be highly para-selective for the bromination of various arenes. mdpi.com The reaction often proceeds at room temperature or with gentle heating. The use of catalysts or additives can also enhance the regioselectivity.

The following table illustrates the regioselective bromination of aromatic compounds.

This table is generated based on analogous reactions described in the literature.

Advanced and Catalytic Synthesis Protocols for N-Substituted Benzamides

Modern organic synthesis has seen the development of advanced and catalytic methods for amide bond formation, often offering milder reaction conditions, higher efficiency, and broader functional group tolerance compared to classical methods.

Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for constructing C-N bonds. organic-chemistry.orgmdpi.comresearchgate.net For instance, palladium-catalyzed hydroarylation reactions have been developed to access N-allylbenzamide derivatives. researchgate.net Copper-catalyzed cross-coupling reactions provide a regioselective method for the amination of bromobenzoic acids, which can be a route to N-aryl anthranilic acid derivatives. researchgate.net

Enzymatic catalysis is another advanced approach that offers high selectivity and operates under environmentally benign conditions. researchgate.netsemanticscholar.org Lipases are a class of enzymes that have been shown to catalyze the formation of amides. nih.gov

The following table provides examples of advanced and catalytic methods for the synthesis of N-substituted amides.

This table is generated based on analogous reactions described in the literature.

Photoredox Catalysis in Arylation Reactions Leading to Amides

Photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds in amide synthesis under mild conditions. This approach often utilizes visible light to initiate the reaction, providing an alternative to traditional, often harsher, synthetic methods. Nickel-photoredox dual catalysis, for instance, enables the N-arylation of amides. oup.comescholarship.org This method is proposed to proceed through the photoinduced oxidation of a Ni(II) aryl amido intermediate, which facilitates the challenging C–N reductive elimination step at moderate temperatures. escholarship.orgacs.org The reaction conditions are typically mild and can tolerate a wide range of functional groups, including heterocycles, protected amino acids, and phenols. escholarship.orgacs.org

Another strategy involves the generation of carbamoyl (B1232498) radicals from readily available dihydropyridines through a single-electron transfer (SET) oxidation by a visible-light-activated photoredox catalyst. nih.gov These radicals can then participate in a nickel-catalyzed cross-coupling reaction with (hetero)aryl bromides to form the corresponding amides. nih.gov This method is notable for its mild, ambient temperature conditions and its tolerance for sensitive functional groups. nih.gov

A summary of representative photoredox-catalyzed amidation reactions is presented in the table below.

Catalyst SystemReactantsKey Features
Nickel/Photoredox Dual CatalystAmides and Aryl HalidesMild reaction conditions, broad substrate scope. oup.comescholarship.org
Nickel/Photoredox Dual CatalystDihydropyridines and (Hetero)aryl BromidesGeneration of carbamoyl radicals, ambient temperature. nih.gov

Isocyanide-Based Multicomponent Reactions for Amide Construction

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are highly efficient for the synthesis of amide-containing molecules due to their ability to form multiple bonds in a single step. beilstein-journals.orgbeilstein-journals.org These reactions offer a high degree of molecular diversity and complexity from simple starting materials. mdpi.comnih.gov

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce an α-acyloxy carboxamide. researchgate.netwalisongo.ac.idnih.gov The reaction is believed to proceed through a concerted mechanism involving a hydrogen-bonded complex of the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide. nih.gov

The Ugi four-component reaction (U-4CR) expands on the Passerini reaction by including a primary amine. beilstein-journals.orgmdpi.com The reaction of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide yields a bis-amide. nih.gov The mechanism begins with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. nih.gov This activated iminium ion reacts with the isocyanide, followed by the addition of the carboxylate and a subsequent Mumm rearrangement to give the final product. nih.govmdpi.com

Key features of these reactions are summarized in the table below.

ReactionComponentsProductKey Characteristics
Passerini (P-3CR)Carboxylic Acid, Aldehyde/Ketone, Isocyanideα-Acyloxy CarboxamideHigh atom economy, convergent. researchgate.netwalisongo.ac.idnih.gov
Ugi (U-4CR)Amine, Aldehyde/Ketone, Carboxylic Acid, IsocyanideBis-amideHigh modularity, formation of water as the only byproduct. beilstein-journals.orgmdpi.comnih.gov

Microwave-Assisted Synthesis Enhancements for Amide Formation

Microwave-assisted organic synthesis has become a valuable technique for accelerating amide bond formation. acs.orgtandfonline.com Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govnih.gov

One approach involves the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions using a catalyst such as ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govnih.gov The use of an open microwave reactor allows for rapid and effective amide formation. nih.govnih.gov This method is considered environmentally friendly due to the absence of solvent and the simple workup procedure that often does not require chromatographic purification for secondary amides. nih.govnih.gov

Microwave assistance has also been applied to the coupling of 2-halo-arylacetic acids with various amines to form the corresponding amides, which can then undergo further transformations, such as palladium-catalyzed intramolecular amidation to synthesize N-substituted oxindoles. acs.org Additionally, a green and efficient microwave-assisted protocol for the direct amidation of thioesters has been developed, which also converts sulfur-containing byproducts into valuable disulfides, thereby enhancing atom economy. rsc.org

MethodReactantsCatalyst/ConditionsKey Advantages
Direct AmidationCarboxylic Acids, AminesCeric Ammonium Nitrate (CAN), Solvent-free, MicrowaveRapid, high yields, environmentally friendly. nih.govnih.gov
Amidation/Cyclization2-Halo-arylacetic Acids, AminesMicrowave, then Palladium catalystEfficient one-pot potential. acs.org
Thioester AmidationThioesters, AminesMicrowaveGreen, high atom economy. rsc.org

Transition Metal-Catalyzed Cyclization Reactions Involving Bromobenzamide Precursors (e.g., Cobalt-catalyzed cyclization of 2-bromobenzamides)

Transition metal catalysis provides a versatile platform for the synthesis of complex heterocyclic structures from bromobenzamide precursors. Cobalt-catalyzed reactions, in particular, have been utilized for the cyclization of 2-bromobenzamides with various coupling partners.

For instance, a novel synthetic route to 3-(imino)isoindolin-1-ones has been developed through the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides. mdpi.comnih.gov This reaction demonstrates tolerance for a variety of substituents and generally provides moderate yields. mdpi.comnih.gov The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate. mdpi.com

Furthermore, cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes can lead to different products depending on the ligand used, offering a method for controlled synthesis of either isoquinolones or 2-vinyl benzamides. rsc.org Additionally, cobalt-catalyzed aerobic aminocyclization of unsaturated N-acyl sulfonamides has been reported to produce functionalized γ- and δ-lactams. nih.gov

CatalystPrecursorCoupling PartnerProduct
Cobalt2-BromobenzamidesCarbodiimides3-(Imino)isoindolin-1-ones mdpi.comnih.gov
Cobalt2-HalobenzamidesAlkynesIsoquinolones or 2-Vinyl Benzamides rsc.org
CobaltUnsaturated N-acyl sulfonamidesOxygenγ- and δ-Lactam aldehydes nih.gov

Copper-Catalyzed Tandem Reactions of Bromobenzamide Derivatives

Copper-catalyzed reactions offer a cost-effective and efficient means for constructing C-N and C-O bonds in the synthesis of heterocyclic compounds from bromobenzamide derivatives. rsc.orgbohrium.comresearchgate.net These reactions often proceed under mild conditions and can be facilitated by microwave irradiation. nih.gov

A copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines has been developed for the synthesis of quinazolinone derivatives. organic-chemistry.org This one-pot process involves cyclization and coupling steps under aerobic conditions. organic-chemistry.org Mechanistic studies suggest that the tertiary amine decomposes to an aldehyde and a secondary amine, which then participate in condensation, intramolecular addition, and oxidation to form the final product. organic-chemistry.org

In another example, a tandem palladium/copper-catalyzed intermolecular cross-coupling cascade between o-bromobenzoic acids and 2-(2-bromoaryl)-1H-benzo[d]imidazoles provides access to N-fused (benzo)imidazophenanthridine scaffolds. nih.gov This reaction demonstrates the requirement of both metal catalysts for efficient product formation. nih.gov

Catalyst SystemReactantsProductKey Features
Copper2-Aminobenzamides, Tertiary AminesQuinazolinone DerivativesOne-pot, aerobic conditions. organic-chemistry.org
Palladium/Coppero-Bromobenzoic Acids, 2-(2-bromoaryl)-1H-benzo[d]imidazolesN-fused (Benzo)imidazophenanthridinesTandem catalysis, high efficiency. nih.gov

Suzuki-Miyaura Cross-Coupling for Functionalized Benzamide Analogues

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organohalide or triflate. wikipedia.orgorganic-chemistry.org

This methodology can be applied to functionalize benzamide analogues. For example, the Suzuki-Miyaura coupling of a benzamide containing a bromine substituent with various boronic acids can lead to the formation of diverse ketone products. researchgate.net The reaction typically requires a palladium catalyst and a base. wikipedia.org The stereochemical outcome of the Suzuki cross-coupling of vinyl triflates can be dependent on the ligand used with the palladium catalyst, allowing for the selective synthesis of either (E) or (Z)-isomers of enamides. nih.gov

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.orgyoutube.com

Reactant 1Reactant 2Catalyst SystemProduct Type
Bromo-substituted BenzamideAryl Boronic AcidPalladium Catalyst, BaseBiaryl Ketones researchgate.net
(Z)-β-enamido triflatesArylboronic acidsPalladium Catalyst with specific ligands(E) or (Z)-β,β-diaryl-substituted enamides nih.gov

General Purification and Isolation Techniques Applied to N-(furan-2-ylmethyl)benzamide Derivatives

The purification and isolation of N-(furan-2-ylmethyl)benzamide derivatives and related compounds are crucial steps to obtain products of high purity. Common techniques include crystallization and chromatography.

Crystallization is a widely used method for purifying solid compounds. chiralpedia.com This technique relies on the differences in solubility of the desired compound and impurities in a given solvent. chiralpedia.com Slow evaporation of a solvent from a solution containing the crude product can lead to the formation of crystals of the pure compound. nih.gov Diastereomeric crystallization, where a chiral resolving agent is used to form salts with a racemic mixture, is a common method for separating enantiomers. chiralpedia.com The purity of the starting material can significantly impact the crystallization process and the resulting crystal form. nih.gov

Chromatography is another powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. chiralpedia.com For benzamide derivatives, column chromatography is frequently employed. In this method, the crude product is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel, and a solvent or mixture of solvents (mobile phase) is passed through the column to elute the components at different rates.

The choice of purification method depends on the physical properties of the compound, the nature of the impurities, and the scale of the synthesis. Often, a combination of these techniques is used to achieve the desired level of purity.

TechniquePrincipleApplication
CrystallizationDifferential solubilityPurification of solid compounds, separation of enantiomers. chiralpedia.comnih.gov
Column ChromatographyDifferential adsorptionSeparation of components in a mixture. chiralpedia.com

Chemical Reactivity and Mechanistic Investigations of 4 Bromo N Furan 2 Ylmethyl Benzamide

Reactivity at the Halogen Moiety

The reactivity of 4-bromo-N-(furan-2-ylmethyl)benzamide is significantly influenced by the bromine atom attached to the aromatic ring. This halogen moiety serves as a key functional group for a variety of synthetic transformations, including nucleophilic substitutions, cross-coupling reactions, and radical processes.

Nucleophilic aromatic substitution (SNAr) on an aryl halide like this compound is a challenging transformation. wikipedia.org Unlike aliphatic SN2 reactions, the direct backside attack is sterically hindered by the benzene (B151609) ring. wikipedia.org Furthermore, SN1 reactions are highly unfavorable due to the instability of the resulting aryl cation. wikipedia.org

For an SNAr reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by potent electron-withdrawing groups positioned ortho and/or para to the leaving group (the bromine atom). libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack by the nucleophile. libretexts.orgyoutube.com

In this compound, the benzamide (B126) group is moderately electron-withdrawing. However, it is generally not sufficient to activate the ring for SNAr reactions under standard conditions. Consequently, displacing the bromine atom with common nucleophiles such as alkoxides, amines, or thiolates typically requires harsh reaction conditions, including high temperatures and the use of very strong bases. The reactivity is considerably lower than that of aryl halides bearing strongly deactivating groups like nitro functions. libretexts.org

The bromine atom in this compound makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity order for aryl halides in these couplings is I > OTf > Br >> Cl. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org For a substrate like this compound, a Suzuki coupling with phenylboronic acid would yield N-(furan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium species and requires a base to regenerate the active catalyst. libretexts.org Coupling this compound with an alkene such as styrene (B11656) would result in a stilbene (B7821643) derivative. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, yielding an arylalkyne. wikipedia.orglibretexts.org The process typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com This method could be used to introduce an alkynyl substituent at the 4-position of the benzamide ring.

Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is a key method for synthesizing arylamines. The catalytic system consists of a palladium precursor, a specialized phosphine ligand (e.g., BINAP, Xantphos), and a strong base like sodium tert-butoxide. beilstein-journals.orgorganic-chemistry.org This reaction could be used to replace the bromine atom with various amino groups.

The table below summarizes the expected outcomes and typical conditions for these cross-coupling reactions.

Reaction TypeCoupling Partner ExampleCatalyst System (Typical)Base (Typical)Solvent (Typical)Expected Product Structure
Suzuki-Miyaura Phenylboronic AcidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O
Heck StyrenePd(OAc)₂, P(o-tol)₃Et₃NDMF
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF
Buchwald-Hartwig AnilinePd₂(dba)₃, BINAPNaOtBuToluene

The carbon-bromine bond in this compound can undergo homolytic cleavage to participate in radical reactions. A common transformation is radical dehalogenation, which replaces the bromine atom with a hydrogen atom. This is often achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH).

More recently, halogen atom transfer (XAT) processes have emerged as a powerful tool for generating carbon-centered radicals from organic halides under mild conditions. researchgate.netcolab.ws In these reactions, a radical species (the XAT agent) abstracts the halogen atom from the aryl halide to generate an aryl radical. domainex.co.uk This aryl radical can then be trapped by a variety of reagents or participate in subsequent coupling reactions. Boryl radicals and aminoalkyl radicals have been developed as effective XAT agents. researchgate.netdomainex.co.uk These methods, often mediated by photoredox or transition-metal catalysis, offer a complementary approach to traditional cross-coupling by proceeding through a radical intermediate rather than organometallic species. rsc.org This allows for unique reactivity and the coupling of substrates that may be challenging under other conditions. colab.ws

Transformations of the Amide Linkage

The amide bond is a robust and fundamental functional group in chemistry and biology. While generally stable, it can undergo specific transformations under controlled conditions.

Amides are the least reactive of the common carboxylic acid derivatives and are generally stable under neutral aqueous conditions. Their hydrolysis to the corresponding carboxylic acid and amine requires either acidic or basic conditions, often with heating.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by water. The subsequent steps involve proton transfers and elimination of the amine moiety, which is protonated in the acidic medium, making it a good leaving group.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the amide ion (R₂N⁻) is a very poor leaving group. The reaction is typically driven forward by the final deprotonation of the carboxylic acid product.

The nitrogen atom of the secondary amide in this compound possesses a proton that can be removed by a strong base, allowing for subsequent N-alkylation or N-acylation reactions.

The N-H proton of an amide is weakly acidic (pKa ≈ 17), so a very strong base is required for deprotonation to form the corresponding amidate anion. stackexchange.com Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). stackexchange.com Once formed, the nucleophilic amidate can react with various electrophiles. For instance, reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding N-alkylated, N,N-disubstituted amide.

Recent methodologies have also explored transition-metal-catalyzed N-alkylation of amides using alcohols as alkylating agents, which presents a more environmentally benign alternative to alkyl halides. nih.gov Furthermore, photochemical methods for the deoxygenative alkylation of secondary amides have been developed, providing a novel route to synthesize complex α-branched secondary amines. nih.gov

Rearrangement Reactions Involving the Amide Functional Group

The amide functional group is a cornerstone of organic chemistry, known for its stability and participation in a variety of transformations. Rearrangement reactions involving amides are powerful tools for synthesizing amines and their derivatives, often with a change in the carbon skeleton. For a secondary amide like this compound, the possibilities for direct rearrangement are limited compared to primary amides; however, its derivatives can be precursors to several classical rearrangement reactions.

The most well-known amide rearrangement, the Hofmann rearrangement , involves the conversion of a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. mdpi.comscribd.com This reaction is typically carried out with bromine in a basic solution. pharmaguideline.com Since this compound is a secondary amide (the nitrogen is bonded to two carbon atoms and one hydrogen), it cannot directly undergo the Hofmann rearrangement, which requires two protons on the amide nitrogen for the mechanism to proceed. mdpi.com

However, derivatives of the parent 4-bromobenzoic acid could be subjected to related rearrangements. These reactions typically involve the migration of a group from the carbonyl carbon to an electron-deficient nitrogen atom.

Curtius Rearrangement : This reaction transforms a carboxylic acid into an amine with the loss of one carbon atom via an isocyanate intermediate. researchgate.netacs.org The key starting material is an acyl azide (B81097), which can be prepared from the corresponding carboxylic acid (4-bromobenzoic acid). researchgate.net The acyl azide undergoes thermal or photochemical decomposition to yield the isocyanate, which can then be trapped with various nucleophiles. acs.org For instance, hydrolysis yields a primary amine. While this does not directly involve the amide, it represents a pathway from the parent acid to amine derivatives. researchgate.net

Lossen Rearrangement : In this reaction, a hydroxamic acid or its derivative is converted into an isocyanate. researchgate.net The required hydroxamic acid could be synthesized from 4-bromobenzoyl chloride. The rearrangement is often promoted by activating the hydroxyl group of the hydroxamic acid, followed by treatment with a base. sctunisie.org Similar to the Curtius and Hofmann rearrangements, the resulting isocyanate can be converted to amines, ureas, or carbamates. researchgate.net Recent developments have shown that the Lossen rearrangement can sometimes proceed directly from free hydroxamic acids under metal-assisted or thermal conditions. researchgate.netmdpi.com

Beckmann Rearrangement : This acid-catalyzed reaction converts an oxime into an amide or a lactam. mdpi.compharmaguideline.com To be relevant to the 4-bromobenzamide (B181206) structure, one would typically start with a ketoxime derived from a ketone. For example, the oxime of 4-bromoacetophenone could rearrange to N-(4-bromophenyl)acetamide. The reaction involves the migration of the group anti-periplanar to the oxime's hydroxyl group. mdpi.comrsc.org This rearrangement is fundamental in synthetic chemistry, famously used in the industrial production of caprolactam, the precursor to Nylon 6. mdpi.com

Rearrangement ReactionStarting Material DerivativeKey IntermediatePrimary Product Type
Hofmann RearrangementPrimary AmideIsocyanatePrimary Amine
Curtius RearrangementAcyl AzideIsocyanatePrimary Amine, Urethane, Urea
Lossen RearrangementHydroxamic AcidIsocyanatePrimary Amine, Urea
Beckmann RearrangementOximeNitrile CationAmide / Lactam

Reactivity of the Furan (B31954) Heterocycle

The furan ring in this compound is an electron-rich aromatic system, making it highly susceptible to various chemical transformations. Its reactivity is distinct from that of benzene, being significantly more reactive and often behaving as a diene in cycloaddition reactions. acs.orgpharmaguideline.com The resonance energy of furan is considerably lower than that of benzene, which means it can undergo reactions that lead to dearomatization with relative ease. acs.org

Electrophilic Aromatic Substitution Patterns on the Furan Ring

Furan readily undergoes electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, typically under milder conditions than those required for benzene. scribd.compharmaguideline.com The substitution pattern is governed by the stability of the intermediate carbocation (sigma complex). Attack at the C2 (or C5) position is strongly favored over attack at the C3 (or C4) position because the resulting intermediate is stabilized by resonance involving the oxygen atom, allowing for the delocalization of the positive charge over three resonance structures. pearson.comyoutube.com Attack at C3 results in a less stable intermediate with only two resonance structures. youtube.com

In this compound, the furan ring is already substituted at the C2 position by the methylene-amide group. This directing group, being weakly activating, along with the inherent reactivity of the furan ring, directs subsequent electrophilic attacks primarily to the vacant C5 position.

ReactionTypical ReagentExpected Major Product
NitrationAcetyl nitrate (B79036) (CH₃COONO₂)4-bromo-N-((5-nitrofuran-2-yl)methyl)benzamide
BrominationBr₂ in dioxane4-bromo-N-((5-bromofuran-2-yl)methyl)benzamide
SulfonationPyridine-SO₃ complexSodium 4-bromo-N-((5-sulfofuran-2-yl)methyl)benzamide salt
Friedel-Crafts AcylationAcetic anhydride (B1165640) / BF₃·OEt₂4-bromo-N-((5-acetylfuran-2-yl)methyl)benzamide

The use of strong acids, often employed in EAS reactions, must be carefully managed as the furan ring is prone to acid-catalyzed polymerization and ring-opening. pharmaguideline.com

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Moiety

The furan ring is an excellent diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.org This reactivity provides a powerful method for constructing oxabicyclo[2.2.1]heptane derivatives. acs.org The furan moiety in this compound is expected to react with a variety of dienophiles, particularly those that are electron-deficient, such as maleimides, maleic anhydride, and acetylenic esters. mdpi.comrsc.orgnih.gov

Diels-Alder reactions involving furans are often reversible, and the stereochemical outcome can be subject to either kinetic or thermodynamic control. nih.govnih.gov

Kinetic Control : At lower temperatures, the reaction favors the formation of the endo isomer, which is formed more rapidly due to favorable secondary orbital interactions.

Thermodynamic Control : At higher temperatures, the reaction equilibrium may favor the more stable exo isomer. The low thermodynamic stability of the furan ring facilitates the retro-Diels-Alder reaction, allowing for the eventual conversion of the kinetic product to the thermodynamic one. nih.gov

For example, the reaction of this compound with N-methylmaleimide would be expected to yield two diastereomeric products, the endo and exo adducts. The reaction conditions, such as temperature and solvent, would play a crucial role in determining the ratio of these products. nih.gov

Ring-Opening Reactions of the Furan Ring

The aromaticity of the furan ring is relatively weak, making it susceptible to ring-opening reactions under various conditions. acs.org This reactivity can be exploited for the synthesis of linear, highly functionalized molecules.

Acid-Catalyzed Ring Opening : In the presence of strong acids and a nucleophilic solvent like water or alcohol, the furan ring can undergo hydrolysis. This process typically begins with protonation at the C2 position, followed by nucleophilic attack, leading to the formation of a 1,4-dicarbonyl compound. acs.orgmdpi.com For this compound, acidic hydrolysis would cleave the furan ring to yield a linear derivative containing two carbonyl groups. This reaction is a key consideration when performing other acid-catalyzed transformations on the molecule. osi.lv

Oxidative Ring Opening : Treatment of furans with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite (B82951) can lead to oxidative cleavage of the ring, yielding unsaturated dialdehydes or related dicarbonyl species. pharmaguideline.comacs.org

Rearrangements Following Cycloaddition : Ring-opening can also occur as a subsequent step after another reaction. For example, some hetero-Diels-Alder adducts of furan can undergo acid-catalyzed rearrangements that involve the opening of the furan ring to form new heterocyclic systems like isoxazoles or pyrazoles. researchgate.net

Exploration of Tandem and Cascade Reactions for Complex Derivative Synthesis

Tandem and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, minimizing purification steps and resource consumption. illinois.edu The structure of this compound, with its distinct reactive sites—the furan ring, the amide linkage, and the brominated benzene ring—offers significant potential for the design of such complex transformations.

One powerful cascade strategy involving furans is the intramolecular Diels-Alder reaction of furan (IMDAF). A synthetic route could be envisioned where the benzamide nitrogen is functionalized with a group containing a dienophile. Upon heating, this intermediate could undergo an IMDAF reaction, creating a complex, polycyclic bridged ether structure in a single step. researchgate.net

Another potential cascade involves the initial reaction of the furan ring, which then triggers a subsequent transformation. For instance, a Pictet-Spengler-like reaction has been reported for 2-(o-aminophenyl)furans, where an acid-catalyzed interaction with an aldehyde leads to a tandem furan ring-opening and indole (B1671886) ring-closure. researchgate.net While the subject molecule does not have an o-aminophenyl group, this illustrates the principle of using furan ring-opening to initiate further cyclizations for the synthesis of complex heterocyclic systems.

Furthermore, the bromine atom on the benzoyl group can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A tandem sequence could be designed where a cross-coupling reaction introduces a new functional group, which then participates in a reaction with the furan moiety, leading to the rapid construction of molecular complexity. For example, coupling with an acrylic acid derivative could set the stage for an intramolecular Diels-Alder reaction.

Advanced Structural Elucidation and Conformational Analysis of 4 Bromo N Furan 2 Ylmethyl Benzamide

Application of Advanced Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. The expected chemical shifts can be inferred from data on 4-bromobenzamides and N-furfuryl amides. rsc.orgchemicalbook.com The ¹H NMR spectrum is expected to show distinct signals for the protons of the 4-bromophenyl ring, typically as two doublets in the aromatic region (approx. 7.5-7.8 ppm). The furan (B31954) ring protons would appear as three distinct multiplets, while the methylene (B1212753) (-CH₂-) bridge protons would present as a doublet coupled to the amide proton (approx. 4.5 ppm). The amide N-H proton itself would appear as a broad triplet.

The ¹³C NMR spectrum would corroborate this structure, with a signal for the carbonyl carbon around 166-168 ppm. Signals for the aromatic carbons of the brominated ring and the furan ring would appear in the 110-150 ppm range, with the carbon attached to the bromine atom being identifiable. The methylene carbon signal is expected around 40 ppm. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. A strong absorption band corresponding to the N-H stretch is expected around 3300 cm⁻¹. The amide I band (primarily C=O stretching) should appear as a very strong absorption in the region of 1640-1660 cm⁻¹. rsc.org Other characteristic bands would include C-N stretching, aromatic C=C stretching, and C-H stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which aids in structural confirmation. For 4-bromo-N-(furan-2-ylmethyl)benzamide (C₁₂H₁₀BrNO₂), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation pathways for related N-substituted benzamides include the cleavage of the amide bond, leading to fragments corresponding to the 4-bromobenzoyl cation and the furan-2-ylmethylamine cation. scielo.brnist.gov

TechniqueFunctional Group / Proton EnvironmentExpected Chemical Shift / Frequency / m/zNotes
¹H NMRAmide (N-H)~8.5 ppm (broad triplet)Position and shape can vary with solvent and concentration.
¹H NMR4-Bromophenyl (Ar-H)~7.5-7.8 ppm (two doublets)Characteristic AA'BB' system.
¹H NMRFuran (Furyl-H)~6.2-7.4 ppm (three multiplets)Distinct signals for H3, H4, and H5 of the furan ring.
¹H NMRMethylene (-CH₂-)~4.5 ppm (doublet)Coupled to the N-H proton.
¹³C NMRCarbonyl (C=O)~167 ppmTypical value for a secondary benzamide (B126).
¹³C NMRAromatic & Furyl Carbons~110-150 ppmIncludes C-Br signal.
¹³C NMRMethylene (-CH₂-)~38-42 ppmAliphatic carbon signal.
IRN-H Stretch~3300 cm⁻¹Typically a sharp to medium band.
IRC=O Stretch (Amide I)~1650 cm⁻¹Very strong intensity.
IRN-H Bend (Amide II)~1540 cm⁻¹Strong intensity.
MS (EI)Molecular Ion [M]⁺m/z 280 & 282Shows 1:1 isotopic pattern for Bromine.
MS (EI)Fragment Ionm/z 183 & 185Corresponds to [Br-C₆H₄-CO]⁺.
MS (EI)Fragment Ionm/z 81Corresponds to [C₅H₅O]⁺ (furfuryl cation).

X-ray Crystallography for Solid-State Molecular Structure Determination

A definitive single-crystal X-ray structure for this compound has not been reported in the searched scientific literature. However, analysis of the crystal structures of closely related 4-bromobenzamide (B181206) derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions. researchgate.netnih.govnih.gov

Key structural features can be anticipated:

Amide Planarity: The central amide group [C(O)-N-H] is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group.

Intermolecular Interactions: In the solid state, molecules are likely to be linked by intermolecular N-H···O hydrogen bonds, forming chains or dimeric motifs. nih.govnih.gov This is a dominant interaction in the crystal packing of secondary amides. Weak C-H···O or C-H···π interactions may also be present. In some cases, halogen···halogen (Br···Br) interactions can influence the crystal packing if the molecules are arranged appropriately. researchgate.net

Crystallographic Data for Structurally Related Benzamides
CompoundCrystal SystemSpace GroupKey Dihedral Angles (°)Dominant Intermolecular InteractionsReference
4-Bromo-N-(2-hydroxyphenyl)benzamideMonoclinicP2₁/cAmide/Bromophenyl: 25.42; Amide/Hydroxyphenyl: 73.97N-H···O, O-H···O Hydrogen Bonds nih.govnih.gov
4-Bromo-N-(2-nitrophenyl)benzamideTriclinicP-1Benzene (B151609)/Benzene: 16.78, 18.87 (two molecules in asymm. unit)C-H···O, Br···Br Interactions researchgate.net
N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamideTriclinicP-1Central/Bromophenyl: 21.58; Central/Phenyl: 17.90N-H···Br, C-H···O, S···Br, S···S Interactions researchgate.net

Conformational Preferences and Rotational Barriers Around the Amide Bond and Alkyl Linker

The conformational landscape of this compound is primarily defined by rotation around two key single bonds: the C(O)-N amide bond and the N-CH₂ alkyl linker bond.

Rotation Around the Amide Bond: The amide C-N bond possesses significant partial double bond character due to resonance, which results in a substantial barrier to rotation. This restricted rotation gives rise to two distinct planar conformers, or rotamers: the E (trans) and Z (cis) isomers. For secondary amides like the title compound, the trans conformation, where the bulky substituents on the carbonyl carbon and nitrogen are on opposite sides of the C-N bond, is overwhelmingly favored due to lower steric hindrance.

NMR spectroscopy is a powerful tool for studying this rotational dynamic. In many tertiary amides, the energy barrier is high enough that signals for both the E and Z isomers can be observed separately at room temperature. scielo.brmdpi.comnih.gov For secondary amides, the equilibrium usually lies so far toward the trans isomer that only one set of signals is seen. The rotational barrier (ΔG‡) for secondary benzamides typically falls in the range of 15-20 kcal/mol. acs.org This high barrier means that at room temperature, the molecule is locked in the low-energy trans conformation.

Studies on related systems show that rotational barriers are influenced by both steric and electronic factors. For instance, ortho-substitution on the benzamide ring can dramatically increase the barrier to rotation around the Ar-C(O) bond due to steric repulsion. nsf.gov While the para-bromo substituent in the title compound does not introduce such steric hindrance, the principle highlights the importance of substituent effects on conformational dynamics.

Stereochemical Considerations and Chiral Resolution (if applicable for derivatives)

The parent molecule, this compound, is achiral as it does not possess any stereocenters or elements of planar or axial chirality. Therefore, it does not exist as enantiomers and does not require chiral resolution.

Stereochemistry would become a relevant consideration for derivatives of this compound if a chiral center were introduced. For example, substitution on the methylene bridge or on the furan ring could create a stereocenter, resulting in a racemic mixture of (R) and (S) enantiomers. A notable example from the literature, though structurally different, is the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, which incorporates a chiral amine to produce a single enantiomer. researchgate.net

Furthermore, it is theoretically possible to design derivatives that exhibit atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. This is typically achieved by introducing bulky substituents near the axis of rotation, which raises the rotational energy barrier sufficiently to allow for the isolation of individual enantiomeric rotamers at room temperature. acs.org For a derivative of this compound, this could potentially be achieved by adding large groups at the ortho-positions of the benzoyl ring and/or the 3-position of the furan ring. However, no studies concerning the synthesis or resolution of chiral derivatives or atropisomers of this compound were identified in the reviewed literature.

Structure Function Relationship Investigations of 4 Bromo N Furan 2 Ylmethyl Benzamide Derivatives

Rational Design and Synthesis of Analogues for Elucidating Structure-Function Correlates

The synthesis of these analogues often involves standard amide bond formation reactions, such as the coupling of a substituted benzoic acid with furfurylamine (B118560) or its derivatives. For instance, variations in the benzoyl moiety can be achieved by starting with different 4-bromobenzoic acid precursors, while modifications to the furan-2-ylmethylamine portion allow for the exploration of the furan's role.

A hypothetical synthetic scheme for generating a library of analogues could involve the following steps:

Preparation of Substituted Benzoyl Chlorides: A series of benzoic acids with varying substituents at different positions are converted to their corresponding acyl chlorides, typically using reagents like thionyl chloride or oxalyl chloride.

Amide Coupling: The synthesized benzoyl chlorides are then reacted with a range of substituted furfurylamines to yield the desired N-(furan-2-ylmethyl)benzamide analogues.

This systematic approach allows for the generation of a diverse set of molecules where specific structural changes can be directly correlated with changes in physicochemical properties and biological activities.

Impact of Halogen Substitution Position and Nature on Molecular Interactions and Properties

The presence and position of a halogen atom on the benzamide (B126) ring can significantly influence the molecule's properties. Halogens, such as bromine in the parent compound, can affect lipophilicity, electronic distribution, and the potential for halogen bonding, all of which can modulate intermolecular interactions.

Electronic Effects: Halogens are electron-withdrawing groups, and their presence on the phenyl ring can influence the acidity of the amide proton and the electron density of the aromatic system. This can have a profound effect on the molecule's reactivity and its ability to participate in hydrogen bonding or other non-covalent interactions.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom in 4-bromo-N-(furan-2-ylmethyl)benzamide has the potential to form halogen bonds with electron-rich atoms like oxygen or nitrogen in a biological target, which could contribute to binding affinity and specificity. Studies on other halogenated compounds have shown that the strength of halogen bonds is influenced by the nature of the halogen (I > Br > Cl > F).

A hypothetical study on the impact of halogen substitution might yield the following observations:

Halogen at para-positionLipophilicity (logP)Dipole Moment (Debye)Potential for Halogen Bonding
H2.53.2Low
F2.72.8Moderate
Cl3.13.0High
Br3.33.1Very High
I3.73.3Highest

This is an illustrative table based on general principles of halogen substitution and does not represent experimental data for this compound derivatives.

Influence of Furan (B31954) Moiety Modifications on Molecular Recognition and Binding Affinities

The furan moiety in this compound is a key structural feature that can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking. Modifications to this ring system can therefore have a significant impact on molecular recognition and binding affinities.

Substitution on the Furan Ring: Introducing substituents on the furan ring can alter its electronic properties and steric profile. For example, adding an electron-donating group could enhance the hydrogen bond accepting ability of the furan oxygen, while a bulky substituent could create steric hindrance, preventing optimal binding to a target.

Replacement of the Furan Ring: Replacing the furan ring with other five-membered heterocycles, such as thiophene (B33073) or pyrrole (B145914), can probe the importance of the furan oxygen in molecular interactions. A thiophene ring, for instance, is less polar than a furan ring but is still capable of π-π stacking. A pyrrole ring introduces a hydrogen bond donor, which could lead to a different binding mode.

A study on furan moiety modifications might reveal the following SAR trends:

Furan Moiety ModificationKey Interaction PotentialExpected Impact on Binding Affinity
Unsubstituted FuranHydrogen bond acceptor, π-π stackingBaseline
5-MethylfuranIncreased lipophilicity, potential steric effectsVariable, target-dependent
5-NitrofurantElectron-withdrawing, altered electrostaticsPotentially decreased affinity due to unfavorable electronics
Thiophene replacementπ-π stacking, reduced H-bondingLikely altered binding mode and affinity
Pyrrole replacementHydrogen bond donor, π-π stackingPotentially new interactions, altered affinity

This table is illustrative and based on general principles of medicinal chemistry.

Role of Benzamide Core Variations in Modulating Interactions and Chemical Behavior

Amide Bond Conformation: The amide bond can exist in cis or trans conformations, with the trans conformation being generally more stable. Modifications that influence this conformational preference could have a significant impact on the molecule's three-dimensional structure and its ability to fit into a binding site.

N-Alkylation: Introducing a methyl or other small alkyl group on the amide nitrogen would remove the hydrogen bond donor capability of the amide, which can be a critical interaction for binding to many biological targets. This modification can also introduce steric bulk and alter the rotational barrier around the C-N bond.

Scaffold Hopping: Replacing the benzamide core with other structurally related scaffolds, such as a sulfonamide or a reverse amide, can lead to compounds with different chemical properties and potentially improved biological activity or physicochemical characteristics.

Application of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable tools in the rational design of new analogues of this compound.

A typical QSAR/QSPR study involves the following steps:

Data Set Preparation: A series of analogues with known biological activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using various statistical metrics and external validation sets.

For a series of this compound derivatives, a QSAR study might identify key descriptors that influence their activity. For example, a hypothetical QSAR model for antifungal activity might look like:

pMIC = 0.5 * logP - 0.2 * MW + 1.2 * HD_count + 0.8 * TPSA + 2.5

Where:

pMIC is the negative logarithm of the minimum inhibitory concentration.

logP is the partition coefficient, representing lipophilicity.

MW is the molecular weight.

HD_count is the number of hydrogen bond donors.

TPSA is the topological polar surface area.

Such a model would suggest that increasing lipophilicity and the number of hydrogen bond donors, while keeping the molecular weight and polar surface area in check, could lead to more potent antifungal agents.

Below is an illustrative table of descriptors that might be used in a QSAR study of this compound analogues:

DescriptorDescriptionPotential Influence
logPOctanol-water partition coefficientLipophilicity, membrane permeability
TPSATopological Polar Surface AreaPolarity, hydrogen bonding potential
MWMolecular WeightSize and steric effects
nRotBNumber of Rotatable BondsConformational flexibility
HdonNumber of Hydrogen Bond DonorsHydrogen bonding interactions
HaccNumber of Hydrogen Bond AcceptorsHydrogen bonding interactions
XLogP3A computed logP valueHydrophobicity

This table lists common molecular descriptors and their general significance in QSAR/QSPR studies.

By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising analogues, thereby accelerating the discovery and optimization of new compounds based on the this compound scaffold.

Future Directions and Emerging Research Avenues for 4 Bromo N Furan 2 Ylmethyl Benzamide

Development of Novel and Sustainable Synthetic Protocols with Enhanced Efficiency and Selectivity

The synthesis of N-substituted benzamides is evolving towards more sustainable and efficient methodologies. Modern protocols aim to minimize waste, reduce reaction times, and improve yields and selectivity. A significant trend is the move towards one-pot procedures and the use of innovative catalysts. For instance, protocols have been developed for transforming N-aryl-substituted benzamides into N-aryl-substituted benzothioamides using novel thiating reagents in a one-pot process that features short reaction times and high yields researchgate.net.

Table 1: Comparison of Synthetic Approaches for Benzamide (B126) Derivatives

Method Catalyst/Reagent Conditions Advantages
Amide Coupling EDCI, HOBt, DIPEA Room Temperature, 16h Standard, reliable for small scale
Microwave-Assisted Iodine-Alumina Solvent-Free, Microwave (10-20 min) Rapid, solvent-free, high yields researchgate.net
Oxidative Amidation Heteropolyanion Ionic Liquids Microwave-Promoted Direct synthesis from aldehydes researchgate.net
Catalytic Coupling Copper or Palladium catalysts Varies High efficiency for specific bond formations acs.org

Advanced Spectroscopic and Crystallographic Studies for High-Resolution Structure and Dynamics Elucidation

In the solid state, the crystal packing is typically dominated by intermolecular hydrogen bonds, such as N—H⋯O interactions, which link molecules into chains or more complex three-dimensional networks. researchgate.net Future research on 4-bromo-N-(furan-2-ylmethyl)benzamide will likely involve detailed crystallographic analysis to determine its specific conformational preferences and packing motifs. Furthermore, advanced NMR spectroscopy and computational methods can elucidate the compound's dynamic behavior in solution, providing a more complete picture of its structural landscape. iucr.org

Table 2: Example Crystallographic Data for a Related Benzamide (4-Bromo-N-phenylbenzamide)

Parameter Value
Molecular Formula C13H10BrNO
Crystal System Triclinic
Space Group P-1
Dihedral Angle (Ring-Ring) 58.63 (9)°
Key Interaction N—H⋯O Hydrogen Bonds

Data sourced from a study on a structurally similar compound to illustrate typical parameters. researchgate.net

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling in Compound Design and Property Forecasting

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules. frontiersin.orgrsc.org De novo molecular design, enhanced by ML algorithms, can generate billions of novel chemical structures and rapidly predict their properties, significantly accelerating research. schrodinger.com For a scaffold like this compound, these computational tools can be used to design new derivatives with tailored properties.

By training ML models on large datasets of existing compounds, it is possible to forecast various endpoints, including bioactivity, toxicity, and material characteristics. schrodinger.comresearchgate.net Support Vector Machines (SVM) and Random Forest (RF) models, for example, have been successfully used to identify novel antibacterial compounds by screening virtual libraries. frontiersin.org Future work could involve creating predictive models specifically for N-substituted benzamides to screen for derivatives of this compound with enhanced activity for specific applications, thereby streamlining the experimental validation process. researchgate.net

Table 3: Applications of AI/ML in Compound Design

Stage AI/ML Application Objective
Hit Identification De Novo Design Generate novel scaffolds and chemical entities. schrodinger.com
Virtual Screening Predictive Modeling (e.g., SVM, RF) Screen large virtual libraries for compounds with desired activity. frontiersin.org
Lead Optimization Property Forecasting Predict properties (potency, selectivity, etc.) to guide structural modifications.
SAR Analysis Pattern Recognition Identify key structural features responsible for activity from existing data. nih.gov

Exploration of Reactivity in Complex Chemical Environments and Under Non-Standard Conditions

Understanding the chemical reactivity of this compound is crucial for predicting its stability, degradation pathways, and potential for further functionalization. Research is expanding to explore how N-substituted benzamides behave in complex chemical environments and under non-standard conditions. A notable example is the reaction of benzamides with Woollins' reagent, which facilitates a chemoselective selenation/reduction to yield corresponding benzoselenoamides. nih.govmdpi.com This demonstrates that the amide functional group can be selectively targeted for transformation, opening avenues for creating novel selenium-containing analogues.

Future investigations could explore the compound's reactivity under photocatalytic conditions, in ionic liquids, or within biological mimics to understand its metabolic fate. Computational studies, including molecular docking and molecular dynamics simulations, can provide insights into how the compound interacts with biological targets, such as enzymes. acs.orgacs.org For instance, modeling has been used to show how benzoylselenourea compounds coordinate with metal centers in urease, highlighting the potential for targeted interactions. acs.orgacs.org

Design and Investigation of Chemically Responsive Materials Based on N-Substituted Benzamide Scaffolds

The N-substituted benzamide scaffold is a promising building block for the design of advanced, chemically responsive materials. The inherent properties of the benzamide group, including its planarity, ability to form strong hydrogen bonds, and potential for π-stacking interactions, make it an ideal component for creating ordered supramolecular structures. These structures can form the basis of gels, liquid crystals, or polymers that respond to external chemical stimuli such as pH, ions, or specific molecules.

The design of such materials leverages the benzamide core as a foundational scaffold upon which other functional groups can be appended. dovepress.com By modifying the substituents on the phenyl or furan (B31954) rings of this compound, it is possible to tune the intermolecular forces and, consequently, the bulk properties of the resulting material. Future research in this area will focus on synthesizing polymers or self-assembling systems incorporating this scaffold and characterizing their response to various chemical triggers, paving the way for applications in sensing, controlled release, and smart materials.

Q & A

Q. What are the established synthetic routes for 4-bromo-N-(furan-2-ylmethyl)benzamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves coupling 4-bromobenzoic acid derivatives with furfurylamine. A common approach includes:

Activation of the carboxyl group : Convert 4-bromobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amide bond formation : React the acid chloride with furfurylamine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere.

Purification : Column chromatography or recrystallization to isolate the product.

Key optimization factors:

  • Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.
  • Stoichiometry : Use a 1.2:1 molar ratio of furfurylamine to acid chloride to ensure complete reaction .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to confirm the furan ring (δ 6.2–7.4 ppm for protons) and amide NH (δ 8.0–8.5 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
  • Infrared (IR) Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles between aromatic rings (e.g., 73.97° between amide and hydroxyphenyl groups in analogues) .

Q. Table 1: Key Crystallographic Parameters (from analogues)

ParameterValue (Å/°)Source
C=O bond length1.22
Dihedral angle (amide–furan)~80°

Advanced Research Questions

Q. How does this compound enhance homologous recombination (HR) in genetic engineering applications?

Methodological Answer: The compound (as RS-1) acts as a small-molecule enhancer of HR by stabilizing RAD51 filaments, critical for DNA repair. Experimental protocols include:

Cell Transfection : Co-deliver CRISPR/Cas9 constructs and RS-1 (10–20 µM) in diplonemids or mammalian cells.

HR Efficiency Measurement : Use reporter assays (e.g., GFP-based systems) to quantify DSB repair rates.

Controls : Include untreated cells and RAD51 inhibitors (e.g., B02) to validate specificity .

Q. What computational strategies are used to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-311G(d,p) basis sets.
    • Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict charge transfer behavior.
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites (e.g., amide oxygen as electron-rich).
  • Molecular Docking : Simulate interactions with biological targets (e.g., RAD51) using AutoDock Vina .

Q. Table 2: Computational Parameters (from analogues)

ParameterValueSource
HOMO-LUMO Gap4.5 eV
MEP Charge (amide O)-0.45 e

Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in different crystal structures?

Methodological Answer: Contradictions arise from varying crystallization conditions (e.g., solvent polarity, temperature). Strategies include:

Systematic Polymorph Screening : Use solvents like toluene, DMSO, or ethanol to explore packing variations.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···O vs. N–H···O) using CrystalExplorer.

Temperature-Dependent Crystallography : Collect data at 100 K and 298 K to assess thermal motion effects on H-bond geometry .

Q. What role does the bromine substituent play in modulating the compound’s bioactivity and stability?

Methodological Answer:

  • Bioactivity : The bromine atom increases lipophilicity (logP ~2.8), enhancing membrane permeability.
  • Stability : Bromine’s electron-withdrawing effect stabilizes the amide bond against hydrolysis.
  • Experimental Validation :
    • Synthesize debrominated analogues and compare RAD51 binding affinity via SPR assays.
    • Conduct accelerated stability studies (40°C/75% RH) to assess degradation kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.